Tauro-beta-muricholic Acid (sodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

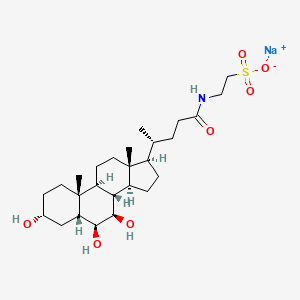

Tauro-β-muricholic acid (TβMCA) is a competitive and reversible antagonist of the farnesoid X receptor (FXR; IC50 = 40 µM) and a taurine-conjugated form of the murine-specific primary bile acid β-muricholic acid. TβMCA accumulates in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor. TβMCA is increased in the intestines of mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes.

Tauro-β-muricholic acid (TβMCA) is a potent competitive and reversible antagonist of the farnesoid X receptor (FXR) (IC50 = 40 µM) that binds bile acids. TβMCA accumulates in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor. TβMCA is increased in the intestines of mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tauro-beta-muricholic Acid (sodium salt) involves the conjugation of beta-muricholic acid with taurine. The reaction typically requires the activation of the carboxyl group of beta-muricholic acid, followed by its reaction with taurine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions to prevent degradation of the product .

Industrial Production Methods

Industrial production of Tauro-beta-muricholic Acid (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and crystallized to obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions

Tauro-beta-muricholic Acid (sodium salt) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can react with the sulfonic acid group under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Aplicaciones Científicas De Investigación

Tauro-beta-muricholic Acid (sodium salt) has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.

Medicine: Investigated for its potential therapeutic effects in metabolic diseases such as obesity, diabetes, and fatty liver disease.

Industry: Used in the development of pharmaceuticals and as a biochemical reagent

Mecanismo De Acción

Tauro-beta-muricholic Acid (sodium salt) exerts its effects by acting as an antagonist of the farnesoid X receptor (FXR). By inhibiting FXR, it regulates bile acid synthesis and metabolism. The compound also influences various signaling pathways involved in lipid metabolism, glucose homeostasis, and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

- Tauro-alpha-muricholic Acid (sodium salt)

- Tauro-omega-muricholic Acid (sodium salt)

- Beta-muricholic Acid

Comparison

Tauro-beta-muricholic Acid (sodium salt) is unique in its specific antagonistic action on FXR, which distinguishes it from other similar compounds. While Tauro-alpha-muricholic Acid and Tauro-omega-muricholic Acid also interact with bile acid receptors, their effects and potency differ. Beta-muricholic Acid, being the unconjugated form, has different solubility and bioavailability properties .

Actividad Biológica

Tauro-beta-muricholic acid (TβMCA) is a taurine-conjugated bile acid and a significant metabolite in rodents, particularly involved in various biological processes. This compound has garnered attention due to its role as a farnesoid X receptor (FXR) antagonist and its potential therapeutic implications in liver diseases and metabolic disorders.

- Molecular Formula : C26H45NO7S

- Molecular Weight : 515.703 g/mol

- CAS Number : 25696-60-0

TβMCA acts primarily as a competitive and reversible FXR antagonist with an IC50 value of approximately 40 μM. FXR is crucial in regulating bile acid homeostasis, glucose metabolism, and lipid metabolism. By antagonizing FXR, TβMCA can modulate these metabolic pathways, potentially offering therapeutic benefits in conditions such as cholestasis and non-alcoholic fatty liver disease (NAFLD) .

1. Anti-apoptotic Effects

TβMCA has been shown to inhibit bile acid-induced hepatocellular apoptosis. This is achieved by preserving mitochondrial membrane potential, thereby preventing cell death in liver cells exposed to toxic bile acids. This protective mechanism is particularly relevant in the context of liver diseases where apoptosis contributes to tissue injury .

2. Impact on Gut Microbiota

3. Potential Biomarker for Disease

Case Studies

Several studies have explored the biological activity of TβMCA:

- Denk et al. (2012) demonstrated that TβMCA protects hepatocytes from apoptosis induced by bile acids through mitochondrial preservation mechanisms .

- Sayin et al. (2013) found that gut microbiota significantly regulates the levels of TβMCA, impacting overall bile acid metabolism and potentially influencing metabolic health .

Research Findings

Research has consistently highlighted the multifaceted roles of TβMCA:

| Study | Findings |

|---|---|

| Denk et al. (2012) | Inhibition of hepatocyte apoptosis via mitochondrial protection |

| Sayin et al. (2013) | Regulation of bile acid metabolism by gut microbiota affecting TβMCA levels |

| Recent Investigations | Potential use as a biomarker for neonatal sepsis |

Propiedades

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXROOLWUZIWRB-GPHZYVDLSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.